4-[3-(N-ethylanilino)propylamino]-1H-quinazoline-2-thione is a synthetic compound belonging to the quinazoline class of heterocyclic compounds. Quinazolines are characterized by their bicyclic structure, which includes a benzene ring fused to a pyrimidine ring. This specific compound features a thione functional group, which contributes to its chemical properties and potential biological activities. The presence of the N-ethylanilino group enhances its solubility and may influence its interaction with biological targets.
This compound is classified as a thioether derivative of quinazoline. Quinazolines and their derivatives have been extensively studied for their pharmacological properties, including antitumor, antimicrobial, and anti-inflammatory activities. The specific structure of 4-[3-(N-ethylanilino)propylamino]-1H-quinazoline-2-thione suggests potential applications in medicinal chemistry, particularly in the development of new therapeutic agents .
The synthesis of 4-[3-(N-ethylanilino)propylamino]-1H-quinazoline-2-thione can be approached through various methods involving the modification of existing quinazoline derivatives. Common synthetic routes include:
The specific reaction conditions (temperature, solvent, and catalysts) are crucial for optimizing yield and purity. For example, reactions may be conducted in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide to facilitate solubility and reactivity .
Key molecular data include:
4-[3-(N-ethylanilino)propylamino]-1H-quinazoline-2-thione may participate in various chemical reactions:
Reaction conditions such as temperature, pH, and solvent choice are critical for controlling product formation and selectivity .
The mechanism of action for compounds like 4-[3-(N-ethylanilino)propylamino]-1H-quinazoline-2-thione often involves interaction with specific biological targets, such as enzymes or receptors. For example:
Relevant data from studies indicate correlations between molecular structure and biological activity, suggesting that modifications to the ethyl or aniline components may enhance efficacy .
4-[3-(N-ethylanilino)propylamino]-1H-quinazoline-2-thione has potential applications in:
The ongoing research into quinazoline compounds continues to reveal their significance in medicinal chemistry and pharmacology, emphasizing the need for further exploration of their diverse applications.
Quinazoline derivatives trace their origins to 1869, when Johann Peter Griess first synthesized 2-cyano-3,4-dihydro-4-oxoquinazoline through the reaction of cyanogens with anthranilic acid [5]. This foundational work established quinazoline—a bicyclic system fusing benzene and pyrimidine rings—as a versatile scaffold in heterocyclic chemistry. In 1903, Siegmund Gabriel’s synthesis of unsubstituted quinazoline via alkaline potassium ferricyanide oxidation of 3,4-dihydroquinazoline marked a pivotal advancement, enabling systematic exploration of its chemical space [7] [8]. The mid-20th century witnessed significant methodological progress, including Walter Niementowski’s condensation of anthranilic acid with formamide (125–130°C) to yield 3,4-dihydro-4-oxoquinazoline, a reaction later optimized using microwave techniques for improved eco-efficiency [7].
Natural product isolation further validated quinazoline’s biological relevance. Vasicine (peganine), isolated from Adhatoda vasica in 1888, demonstrated bronchodilator activity, while febrifugine from Dichroa febrifuga exhibited potent antimalarial properties [5] [8]. These discoveries catalyzed synthetic efforts, leading to FDA-approved therapeutics such as the antihypertensive agent prazosin (1975) and the anticancer drug gefitinib (2003). The scaffold’s adaptability is evidenced by >200 natural alkaloids and numerous synthetic analogs targeting diverse pathologies, cementing its status as a "privileged structure" in drug discovery [7] [8].
Quinazolin-2-thiones constitute a distinct subclass characterized by a sulfur atom at the C2 position, which profoundly influences their chemical behavior and bioactivity. These derivatives exist in thione-thiol tautomeric equilibrium (Figure 1), enabling diverse binding modes with biological targets [8]. The thione form typically predominates in crystalline states, confirmed by X-ray diffraction studies showing C=S bond lengths of ~1.68 Å, while the thiol form may participate in dynamic equilibria under physiological conditions .
Table 1: Pharmacological Activities of Representative Quinazolin-2-thione Derivatives
| Substitution Pattern | Biological Activity | Key Findings |
|---|---|---|
| 3-(Benzylidene)-2-thioxo-2,3-dihydro-1H-quinazolin-4-one | Anticancer (MCF-7, HepG2) | IC₅₀ = 2.08–2.09 μM; superior to 5-fluorouracil in cytotoxicity assays [8] |
| 6-(1-Benzyl-1H-1,2,3-triazol-4-yl)-3-hydroxyquinazoline-2,4(1H,3H)-dione | Antiviral (Vaccinia, Adenovirus-2) | EC₅₀ = 1.7 μM (vaccinia), 6.2 μM (adenovirus-2); 15-fold potency vs. cidofovir [6] |
| Spirothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-5(6H)-thione | Antimicrobial | Broad-spectrum activity against Gram-positive bacteria and fungi |
The thione group’s nucleophilicity permits alkylation, acylation, and coordination chemistry. For instance, S-alkylation with methyl iodide yields methylthioethers, which serve as intermediates for further functionalization . Crucially, the thione sulfur acts as a hydrogen-bond acceptor and forms chelates with transition metals (e.g., Zn²⁺, Mg²⁺), mimicking phosphate groups in enzyme substrates. This property underpins inhibition of metalloenzymes like HIV RNase H and integrase, as demonstrated by 2-hydroxyisoquinoline-1,3-dione derivatives [6]. Additionally, the thione moiety enhances membrane permeability due to increased lipophilicity (log P increase of 0.5–1.5 vs. oxo analogs), facilitating cellular uptake and target engagement [8].
The design of 4-[3-(N-ethylanilino)propylamino]-1H-quinazoline-2-thione integrates three strategic elements to optimize target affinity and selectivity:
Table 2: Physicochemical Properties of 4-[3-(N-ethylanilino)propylamino]-1H-quinazoline-2-thione
| Property | Value | Method/Analysis |
|---|---|---|
| Molecular Formula | C₁₉H₂₂N₄S | High-resolution mass spectrometry [3] |
| Molecular Weight | 338.5 g/mol | Calculated from formula |
| Hydrogen Bond Acceptors | 4 (thione S, N3, N1, tertiary N) | Computational modeling |
| Hydrogen Bond Donors | 2 (N-H groups) | ¹H NMR (DMSO-d6: δ 8.7, 6.5 ppm) [2] |
| log P (Predicted) | 3.8 ± 0.3 | ChemDraw algorithm |
| Solubility | DMSO >50 mg/mL; H₂O <0.1 mg/mL | Experimental determination [3] |
Synthetic routes to this derivative leverage Cu(I)-catalyzed azide-alkyne cycloaddition ("click chemistry") or nucleophilic substitution. In one approach, 6-iodoquinazolin-2-thione undergoes Sonogashira coupling with terminal alkynes, followed by alkylation with 1-chloro-3-(N-ethylanilino)propane under basic conditions (K₂CO₃/DMF, 80°C) [2] [6]. The extended conjugation system (λₘₐₓ = 342 nm in ethanol) and electron-donating anilino group elevate HOMO energy (-5.3 eV), facilitating charge-transfer interactions with kinase catalytic residues [3].
This molecular architecture achieves dual targeting: The quinazolin-2-thione core inhibits EGFR/HER2 tyrosine kinases, while the urea-like anilino moiety suppresses VEGFR-2—validated by enzymatic assays showing IC₅₀ values of <1 μM against both targets in hybrid analogs [2] [8]. The propylamino spacer enables simultaneous engagement of these sites without steric clash, illustrating structure-based design principles to broaden efficacy against angiogenesis-driven malignancies.
CAS No.: 18016-80-3
CAS No.: 14970-71-9
CAS No.:
CAS No.:
CAS No.: 73575-12-9